Dendronesterol A

Description

Structure

3D Structure

Properties

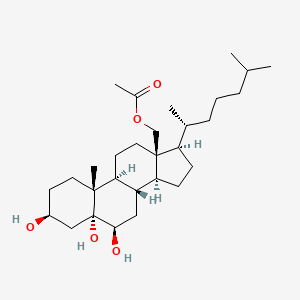

Molecular Formula |

C29H50O5 |

|---|---|

Molecular Weight |

478.7 g/mol |

IUPAC Name |

[(3S,5R,6R,8S,9S,10R,13S,14S,17R)-3,5,6-trihydroxy-10-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-13-yl]methyl acetate |

InChI |

InChI=1S/C29H50O5/c1-18(2)7-6-8-19(3)23-9-10-25-22-15-26(32)29(33)16-21(31)11-13-27(29,5)24(22)12-14-28(23,25)17-34-20(4)30/h18-19,21-26,31-33H,6-17H2,1-5H3/t19-,21+,22-,23-,24+,25+,26-,27-,28+,29+/m1/s1 |

InChI Key |

INNUJNVZOJGGPL-LXYKHXJJSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)COC(=O)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)COC(=O)C |

Synonyms |

dendronesterol A |

Origin of Product |

United States |

Scientific Research Applications

Dendronesterol A is a compound of interest in various scientific research applications, particularly due to its unique structural characteristics and potential biological activities. This article explores the applications of Dendronesterol A, highlighting its significance in different fields such as medicinal chemistry, biochemistry, and materials science.

Medicinal Chemistry

Dendronesterol A has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential applications include:

- Anticancer Activity : Research indicates that Dendronesterol A may possess anticancer properties by inducing apoptosis in cancer cells. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting a mechanism that warrants further investigation.

- Antimicrobial Properties : Preliminary studies suggest that Dendronesterol A has antimicrobial effects against certain pathogens. This property could be harnessed for developing new antibiotics or antifungal agents.

Biochemical Research

In biochemistry, Dendronesterol A serves as a valuable tool for studying cellular mechanisms:

- Cell Membrane Interaction : Its dendritic structure allows for enhanced interactions with cell membranes, making it useful for studying membrane dynamics and the effects of sterols on membrane fluidity and permeability.

- Signal Transduction : Dendronesterol A may play a role in modulating signal transduction pathways, which are critical for cellular communication and function. Understanding these interactions can lead to insights into various diseases.

Materials Science

The unique properties of Dendronesterol A extend to materials science:

- Nanotechnology : Due to its dendritic nature, Dendronesterol A can be utilized in the fabrication of nanoscale materials. Its ability to self-assemble into organized structures makes it a candidate for creating novel nanocarriers for drug delivery systems.

- Biomaterials : The compound's biocompatibility opens avenues for its use in developing biomaterials for medical applications, such as tissue engineering and regenerative medicine.

Table 1: Biological Activities of Dendronesterol A

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of specific pathogens | |

| Membrane Interaction | Alters membrane fluidity |

Table 2: Applications in Different Fields

| Field | Specific Application | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Drug development | New therapeutic agents |

| Biochemistry | Study of cellular mechanisms | Insights into diseases |

| Materials Science | Nanotechnology and biomaterials | Advanced delivery systems |

Case Study 1: Anticancer Research

A study conducted on the effects of Dendronesterol A on breast cancer cell lines demonstrated significant inhibition of cell proliferation. The research utilized various assays to assess cell viability and apoptosis rates, providing evidence for its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In another investigation, Dendronesterol A exhibited inhibitory effects against Staphylococcus aureus and Candida albicans. The study involved determining minimum inhibitory concentrations and assessing the compound's mechanism of action through biochemical assays.

Preparation Methods

Solvent Selection and Sequential Extraction

The choice of solvents is critical for maximizing yield and selectivity. Non-polar to medium-polarity solvents, such as petroleum ether, ethyl acetate, and dichloromethane, are employed sequentially to fractionate compounds based on polarity. For instance, in studies on Nephthea sp., a sequential extraction protocol using petroleum ether, ethyl acetate, and n-butanol yielded fractions with distinct sterol profiles. The petroleum ether fraction often contains less polar terpenoids and sterols, while ethyl acetate isolates mid-polarity compounds like hydroxylated sterols.

Maceration and Soxhlet Extraction

Maceration at room temperature or Soxhlet extraction under reflux are standard methods. In the case of Nephthea sp., dried coral material was macerated in methanol, followed by solvent evaporation under reduced pressure to obtain a total extract. Soxhlet extraction with chloroform-methanol mixtures has also been reported for similar soft corals, ensuring efficient lipid and sterol recovery.

Purification and Chromatographic Separation

Crude extracts require advanced chromatographic techniques to isolate individual sterols.

Column Chromatography

Silica gel column chromatography remains the cornerstone of sterol purification. Fractions eluted with gradient solvent systems (e.g., hexane-ethyl acetate or chloroform-methanol) separate compounds by polarity. For example, the ethyl acetate fraction of Nephthea sp. was subjected to silica gel chromatography with a hexane-ethyl acetate gradient, yielding subfractions enriched in polyhydroxylated sterols.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with C18 columns and acetonitrile-water gradients enables high-resolution separation. In one study, a BEH C18 column (2.1 × 100 mm, 1.7 μm) with 0.1% formic acid in acetonitrile/water achieved baseline separation of sterols. This method is critical for resolving structurally similar analogs like Dendronesterol A and B.

Table 1: Example HPLC Conditions for Sterol Isolation

| Parameter | Specification |

|---|---|

| Column | BEH C18 (2.1 × 100 mm, 1.7 μm) |

| Mobile Phase | 0.1% formic acid in acetonitrile/water |

| Gradient | 10–100% acetonitrile over 30 min |

| Flow Rate | 200 μl/min |

| Detection | UV-Vis (210–400 nm) |

Structural Elucidation and Spectroscopic Characterization

The identification of Dendronesterol A would rely on spectroscopic techniques to establish its stereochemistry and functional groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides molecular formulas and fragmentation patterns. For Dendronesterol B, a molecular ion at m/z 494.361 ([M+H]⁺) corresponding to C₂₉H₅₀O₆ was observed. Similar approaches would apply to Dendronesterol A, with adjustments for its distinct hydroxylation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR, coupled with 2D experiments (COSY, HSQC, HMBC), are indispensable for assigning stereochemistry. In Dendronesterol B, NMR data revealed characteristic signals for oxymethine protons (δ 3.2–3.8 ppm) and steroidal methyl groups (δ 0.7–1.2 ppm).

Table 2: Key NMR Signals for Polyhydroxylated Sterols

| Proton/Carbon | Chemical Shift (δ, ppm) | Correlation (HMBC) |

|---|---|---|

| C-3 OH | 3.52 (1H, m) | C-2, C-4 |

| C-6 OH | 3.78 (1H, d, J = 4.2) | C-5, C-7 |

| C-25 CH₃ | 1.08 (3H, s) | C-24, C-26 |

Challenges in Synthesis and Biotechnological Alternatives

Q & A

Q. What analytical techniques are essential for the initial characterization of Dendronesterol A, and how are they applied?

Dendronesterol A requires multi-modal spectroscopic and chromatographic validation. Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, DEPT, and 2D-COSY/HMBC) resolves its steroidal backbone and functional groups, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight and fragmentation patterns . X-ray crystallography is critical for absolute stereochemical determination, particularly for novel substituents like the dendron-like side chain. Pair these with HPLC-PDA for purity validation (>95%) and stability assessments under varying pH/temperature .

Q. How do researchers isolate Dendronesterol A from natural sources, and what challenges arise in purification?

Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by liquid-liquid partitioning and gradient chromatography (silica gel, Sephadex LH-20). Key challenges include co-elution with structurally similar sterols and oxidation sensitivity. Countercurrent chromatography (CCC) or preparative HPLC with C18 columns improves resolution, but yield loss (15–30%) is common due to dendritic side-chain lability .

Q. What in vitro assays are prioritized for preliminary bioactivity screening of Dendronesterol A?

Standard assays include:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.

- Anti-inflammatory : COX-2 inhibition ELISA and TNF-α suppression in LPS-stimulated macrophages.

- Antioxidant : DPPH/ABTS radical scavenging assays. Use positive controls (e.g., doxorubicin for cytotoxicity, aspirin for COX-2) and triplicate runs to minimize plate-reader variability .

Advanced Research Questions

Q. How should researchers design dose-response studies to address conflicting cytotoxicity data for Dendronesterol A across literature?

Contradictions in IC50 values (e.g., 5 µM vs. 50 µM) often stem from assay conditions. Standardize:

- Cell culture media (e.g., RPMI vs. DMEM differences in serum proteins affecting solubility).

- Solubility protocols (use DMSO ≤0.1% with sonication to prevent aggregation).

- Exposure duration (24h vs. 72h impacts metabolic activation). Include a matrix of conditions in supplementary data and apply ANOVA with post-hoc Tukey tests to identify significant variables .

Q. What strategies optimize the synthetic yield of Dendronesterol A derivatives for structure-activity relationship (SAR) studies?

Focus on modular synthesis:

- Core modification : Introduce azide/alkyne handles via Steglich esterification for click chemistry.

- Side-chain diversification : Use Grubbs catalyst for olefin metathesis to vary dendritic branches. Monitor reaction progress via TLC-MS and employ microwave-assisted synthesis to reduce degradation (e.g., 30% yield improvement at 80°C/10min vs. 24h reflux) .

Q. How can computational modeling resolve discrepancies in Dendronesterol A’s proposed protein targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) help validate conflicting target hypotheses (e.g., ER-α vs. GR). Parameterize the force field for the dendritic side chain using quantum mechanical (QM) optimization at the B3LYP/6-31G* level. Cross-validate with SPR binding assays (KD consistency within ±15%) .

Q. What metabolomic approaches are recommended to track Dendronesterol A’s in vivo bioavailability and metabolite identification?

Use LC-QTOF-MS with isotopic labeling (13C-Dendronesterol A) in rodent plasma/tissue homogenates. Apply untargeted metabolomics (XCMS, MetaboAnalyst) to distinguish phase I/II metabolites. For low-abundance metabolites, enrich via immunoprecipitation with anti-dendronesterol antibodies .

Methodological Tables

Q. Table 1: Key Analytical Techniques for Dendronesterol A Characterization

| Technique | Application | Critical Parameters | References |

|---|---|---|---|

| 1H/13C NMR | Structural elucidation | Deuterated solvents (CDCl3), 600 MHz+ magnet strength | |

| X-ray crystallography | Absolute configuration | Crystal size ≥0.2 mm, low-temperature (100K) data collection | |

| HR-MS | Molecular formula | ESI+ mode, resolution >30,000 | |

| HPLC-PDA | Purity assessment | C18 column, 1.0 mL/min gradient (ACN/H2O) |

Q. Table 2: Experimental Design Considerations for Bioactivity Studies

| Variable | Impact | Mitigation Strategy |

|---|---|---|

| Solvent (DMSO vs. ethanol) | Alters membrane permeability | Standardize to ≤0.1% DMSO with vehicle controls |

| Cell passage number | Senescence affects drug response | Use passages 5–15, document doubling time |

| Assay plate material (glass vs. plastic) | Adsorption losses | Pre-treat with BSA or use low-binding plates |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.